Tri-tert-butyl(propan-2-yl)silane
Description
Tri-tert-butyl(propan-2-yl)silane is a silicon-based organometallic compound characterized by three tert-butyl (t-Bu) groups and one propan-2-yl (isopropyl, i-Pr) group bonded to a central silicon atom. This structure confers significant steric hindrance and hydrophobicity, influencing its chemical reactivity and physical properties. The bulky tert-butyl groups likely enhance hydrolytic stability and reduce reactivity compared to silanes with smaller substituents, making it suitable for applications requiring durability under harsh conditions .
Properties
CAS No. |
84627-97-4 |
|---|---|
Molecular Formula |
C15H34Si |
Molecular Weight |
242.52 g/mol |
IUPAC Name |
tritert-butyl(propan-2-yl)silane |
InChI |
InChI=1S/C15H34Si/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h12H,1-11H3 |
InChI Key |
YLECLUVXFHIDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(propan-2-yl)silane typically involves the reaction of tert-butyl chloride with a silicon-based reagent under controlled conditions. One common method is the hydrosilylation of isobutene with a silicon hydride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
Tri-tert-butyl(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a stabilizer for sensitive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tri-tert-butyl(propan-2-yl)silane involves its ability to donate or accept electrons during chemical reactions. The steric hindrance provided by the tert-butyl groups influences the compound’s reactivity, making it selective in its interactions with other molecules. This selectivity is crucial in catalytic processes and the formation of stable intermediates in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Steric Effects
The steric profile of Tri-tert-butyl(propan-2-yl)silane distinguishes it from other silanes:
- Triethylsilane (TES, C₆H₁₆Si) : Contains three ethyl (C₂H₅) groups. Smaller substituents result in lower steric hindrance, enabling faster hydrolysis and higher reactivity as a reducing agent (e.g., in hydrogenation reactions) .
- Triisopropylsilane (C₉H₂₂Si) : Features three isopropyl groups. While bulkier than ethyl, isopropyl groups are less sterically demanding than tert-butyl, leading to intermediate stability and reactivity .
- tert-Butyldimethylsilane : Combines two methyl and one tert-butyl group. The partial steric shielding slows hydrolysis compared to trimethylsilane but remains less stable than this compound due to fewer bulky groups .
Key Insight : The tert-butyl groups in this compound provide exceptional steric protection, reducing susceptibility to nucleophilic attack and hydrolysis .
Hydrolytic Stability
Hydrolysis resistance is critical for silanes in coatings, adhesives, and composite materials. Substituent size inversely correlates with hydrolysis rate:
The tert-butyl groups in this compound likely form a hydrophobic shield, delaying silanol (Si-OH) formation and extending shelf life compared to less hindered silanes .
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